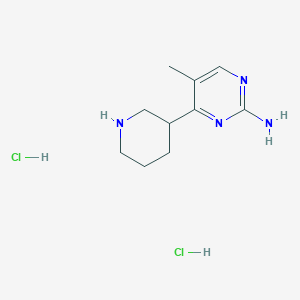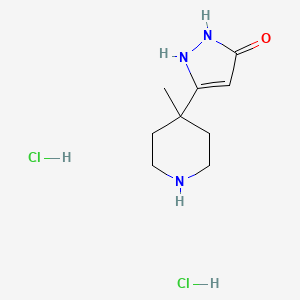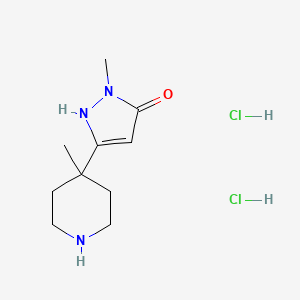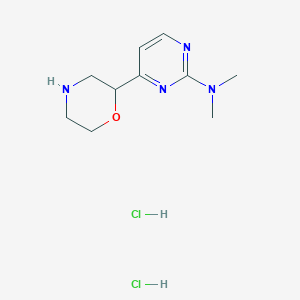
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride
Übersicht
Beschreibung
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride (N,N-DMPM) is a small molecule compound that has been studied extensively due to its potential applications in scientific research. N,N-DMPM has been found to be a useful tool in the study of biochemical and physiological processes, and has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activities
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine derivatives have been synthesized and investigated for antimicrobial activities against various bacterial and fungal strains, as well as in vitro antituberculosis activity against mycobacterium tuberculosis. The studies aim to design and synthesize compounds with potent antibacterial and antituberculosis properties (Chandrashekaraiah et al., 2014).
Anti-Hyperglycemic Evaluation
Compounds derived from N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine have been evaluated for anti-hyperglycemic effects. Studies have shown that these compounds significantly decrease serum levels of glucose and restore the serum levels of liver and kidney function biomarkers to levels similar to or slightly higher than the negative control group, suggesting potential use as therapeutic agents against diabetes-induced pathological effects (Moustafa et al., 2021).
Antifungal Activity
Certain derivatives of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine have been synthesized and studied for their antifungal properties. These compounds have shown to be effective against certain types of fungi, indicating their potential development into useful antifungal agents (Jafar et al., 2017).
Crystal Structure Analysis
The crystal structure of various compounds incorporating the N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine moiety has been studied. These analyses provide insights into the electronic polarization within the pyrimidine components and the construction of hydrogen-bonded sheets, which is important for understanding the chemical behavior and potential applications of these compounds (Orozco et al., 2008).
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-morpholin-2-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-14(2)10-12-4-3-8(13-10)9-7-11-5-6-15-9;;/h3-4,9,11H,5-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLWRWMCWLKGNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C2CNCCO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(1-Isopropyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid dihydrochloride](/img/structure/B1402575.png)
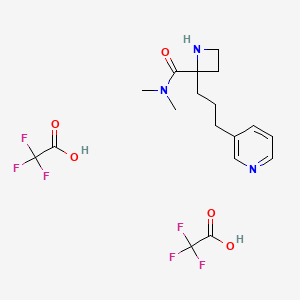
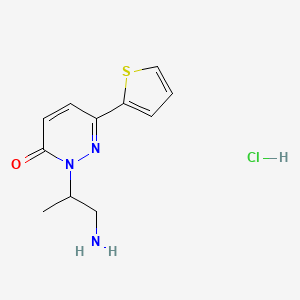
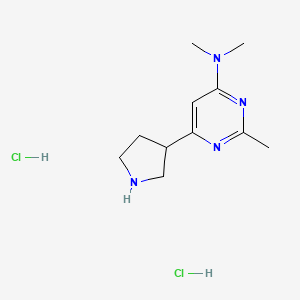
![3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride](/img/structure/B1402584.png)
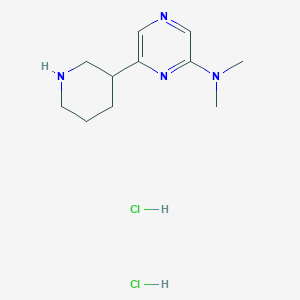
![N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride](/img/structure/B1402588.png)
![Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-1-methyl-ethyl]-amidehydrochloride](/img/structure/B1402592.png)
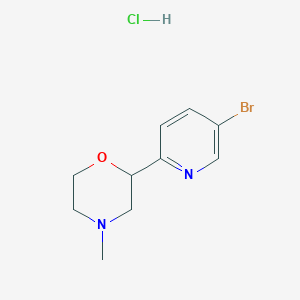
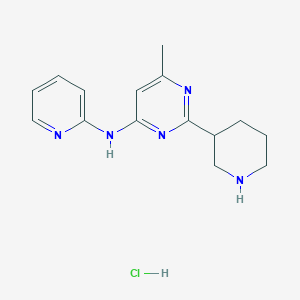
![5-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl dihydrochloride](/img/structure/B1402595.png)
